N,4-dimethylbenzenesulfonohydrazide
Description
N,4-Dimethylbenzenesulfonohydrazide (CAS: 59275-80-8) is a sulfonohydrazide derivative characterized by a benzenesulfonyl core substituted with a methyl group at the para position (C4) and a dimethylamino group (-N(CH₃)₂) attached to the sulfonohydrazide nitrogen. Its molecular formula is C₈H₁₃N₃O₂S, and its InChIKey is UQPYCHGEPHCGJV-UHFFFAOYSA-N . This compound is structurally distinct due to the combination of electron-donating methyl groups and the sulfonohydrazide moiety, which influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
22547-51-9 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N,4-dimethylbenzenesulfonohydrazide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3 |
InChI Key |
NWHQWDAMGMGFOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N |
Other CAS No. |
22547-51-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N,4-dimethylbenzenesulfonohydrazide with structurally related sulfonohydrazides and benzohydrazides, emphasizing substituent effects, synthetic routes, and biological activities.
Structural and Substituent Variations
Key Observations :
- Electron-Donating vs.
- Biological Activity: Benzohydrazide derivatives like H18 () exhibit enzyme inhibitory activity (MAO/β-secretase), suggesting that this compound could be optimized for similar targets by modifying substituents.
- Structural Flexibility : The presence of azo groups () or heterocyclic extensions (e.g., triazoles in ) in analogs introduces photochemical or coordination properties absent in the target compound.
Physicochemical and Spectral Properties
- IR/NMR Trends: The absence of C=O stretches in triazole derivatives () contrasts with the sulfonohydrazide’s S=O and N-H stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively). Methyl groups in this compound would produce distinct ¹H-NMR signals (δ ~2.5 ppm for -CH₃ and δ ~3.0 ppm for -N(CH₃)₂).
- Melting Points: Benzohydrazides with bulky substituents (e.g., H18–H22, ) show higher melting points (230–245°C) due to crystallinity, whereas this compound’s melting point is unreported but expected to be lower due to reduced planarity.
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